3,3-difluorocyclobutane-1-sulfonamide
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Overview
Description
3,3-Difluorocyclobutane-1-sulfonamide is a chemical compound with the molecular formula C4H7F2NO2S and a molecular weight of 171.17 g/mol . It is an important intermediate in organic synthesis, often used in the preparation of more complex organic compounds, including pharmaceuticals, agrochemicals, and specialty materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluorocyclobutane-1-sulfonamide typically involves the fluorination of cyclobutane derivatives followed by sulfonamide formation. One common method includes the reaction of cyclobutene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 3,3-difluorocyclobutane is then reacted with a sulfonamide precursor under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorocyclobutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines .
Scientific Research Applications
3,3-Difluorocyclobutane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty materials, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3,3-difluorocyclobutane-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluorocyclobutane-1-carboxamide
- 3,3-Difluorocyclobutane-1-thiol
- 3,3-Difluorocyclobutane-1-phosphonate
Uniqueness
3,3-Difluorocyclobutane-1-sulfonamide is unique due to its specific sulfonamide functional group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where sulfonamide functionality is required, such as in the synthesis of sulfonamide-based drugs .
Properties
CAS No. |
2171856-86-1 |
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Molecular Formula |
C4H7F2NO2S |
Molecular Weight |
171.17 g/mol |
IUPAC Name |
3,3-difluorocyclobutane-1-sulfonamide |
InChI |
InChI=1S/C4H7F2NO2S/c5-4(6)1-3(2-4)10(7,8)9/h3H,1-2H2,(H2,7,8,9) |
InChI Key |
GVVRHFKFEJGEDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
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